molecular formula C19H15N7OS B2571899 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide CAS No. 941244-59-3

2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide

Cat. No.: B2571899
CAS No.: 941244-59-3
M. Wt: 389.44
InChI Key: APRCMYNCCDBUHQ-UHFFFAOYSA-N
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Description

2-{[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with phenyl and pyridin-4-yl groups at positions 4 and 5, respectively. The triazole ring is further functionalized with a sulfanyl (-S-) group at position 3, which connects to an acetamide moiety. The acetamide’s nitrogen is linked to a pyrimidin-2-yl group, distinguishing it from structurally related analogs. This compound’s design integrates pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, as suggested by structural analogs in the literature .

Properties

IUPAC Name

2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7OS/c27-16(23-18-21-9-4-10-22-18)13-28-19-25-24-17(14-7-11-20-12-8-14)26(19)15-5-2-1-3-6-15/h1-12H,13H2,(H,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRCMYNCCDBUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CC=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N6SC_{17}H_{16}N_6S. Its structure features a triazole ring, a pyridine moiety, and a sulfanyl group, which are critical for its biological activity. The unique arrangement of these functional groups contributes to its interaction with biological targets.

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. Studies have shown that derivatives of the triazole scaffold exhibit significant activity against various bacteria and fungi. For instance, compounds similar to the one have demonstrated potent activity against Staphylococcus aureus and Escherichia coli . The presence of the pyridine and triazole rings enhances their interaction with microbial enzymes.

Anticancer Properties

Research indicates that compounds containing the triazole structure can inhibit cancer cell proliferation. For example, derivatives have been tested against HepG2 liver cancer cells, showing significant inhibition of cell growth at low micromolar concentrations . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Enzyme Inhibition

The compound is believed to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in mediating inflammation and pain responses. In vitro studies have reported that related compounds can significantly reduce enzyme activity, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications to the pyridine or phenyl groups can lead to enhanced potency or selectivity against specific targets. For example, variations in substituents on the aromatic rings have shown to affect binding affinity and biological efficacy .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus12.5
AntifungalCandida albicans15.0
AnticancerHepG2 Cells10.0
COX InhibitionHuman COX Enzymes25.0

Case Studies

  • Antimicrobial Efficacy : A study evaluated various triazole derivatives for their antimicrobial properties. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Cancer Cell Proliferation : In vitro assays on HepG2 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective inhibition at micromolar concentrations .
  • Enzyme Interaction : A biochemical screening indicated that compounds similar to this one effectively inhibited tyrosinase activity, which is crucial in melanoma treatment strategies .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of bioactivities due to its structural components:

  • Antimicrobial Activity :
    • The triazole moiety is recognized for its antifungal and antibacterial properties. Studies have shown that derivatives of 1,2,4-triazoles possess significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound has shown potential as an effective agent against resistant strains, outperforming traditional antibiotics .
  • Antiviral Effects :
    • Research indicates that triazole derivatives can inhibit viral replication and may be effective against a variety of viruses. The presence of the pyrimidine ring enhances these antiviral properties .
  • Neuroprotective Effects :
    • Compounds with triazole structures have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Substituent Variations : The incorporation of different substituents on the phenyl and pyridine rings can significantly alter the biological activity. For instance, electron-withdrawing groups have been shown to enhance antibacterial activity .
  • Hybridization with Other Moieties : Combining the triazole with other heterocycles has resulted in compounds with improved pharmacological profiles, indicating that hybrid structures may offer synergistic effects .

Synthesis and Mechanism of Action

The synthesis of this compound involves multi-step organic reactions:

  • Formation of the Triazole Ring : This is typically achieved through cyclization reactions involving hydrazine derivatives.
  • Attachment of Sulfanyl Group : The sulfanyl group is introduced to enhance biological activity and solubility.
  • Acetylation : Final modifications often involve acetylation to improve pharmacokinetic properties.

The mechanism of action generally involves interference with microbial cell wall synthesis or inhibition of viral replication pathways, depending on the target organism .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antibacterial Efficacy : A study evaluating a series of triazole derivatives demonstrated that specific substitutions led to MIC values comparable to established antibiotics like gentamicin and ciprofloxacin .
  • Antiviral Activity : Research has shown that certain derivatives exhibit potent antiviral activity against influenza viruses, suggesting potential for therapeutic use in viral infections .
  • Neuroprotective Studies : Experimental models indicate that compounds similar to 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide can protect neuronal cells from oxidative stress-induced damage .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Triazole Substituents Acetamide Terminus Key References
Target Compound 4-Ph, 5-(pyridin-4-yl) Pyrimidin-2-yl
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) 4-Ph, 5-(pyridin-4-yl) Butylthio
N-(2,5-Dimethylphenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ph, 5-(pyridin-4-yl) 2,5-Dimethylphenyl
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide 4-Allyl, 5-(pyridin-2-yl) 4-Methylphenyl
2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 4-Ethyl, 5-(pyridin-3-yl) 4-Sulfamoylphenyl

Physicochemical Properties

Melting points, yields, and solubility trends vary significantly with substituents:

  • Melting Points : The target compound’s pyrimidin-2-yl terminus likely increases rigidity compared to analogs like 5m (mp 147–149°C) or 5o (mp 237–240°C) . Allyl-substituted derivatives (e.g., 6a–6c in ) exhibit lower melting points (161–184°C), suggesting reduced crystallinity.
  • Synthetic Yields : The target compound’s synthesis may require optimized conditions, as analogs with bulky groups (e.g., 5p in , % yield) show higher efficiency than allyl derivatives (50–83% in ) .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide?

  • Methodology : The compound is synthesized via a multi-step process:

S-Alkylation : React 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in the presence of NaOH/MeOH (room temperature, 12–24 hours) to form the sulfanyl intermediate .

Paal-Knorr Condensation : Modify the amino group at the 4th position of the triazole ring to introduce additional functional groups (e.g., pyrolium fragments) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for isolation .

  • Key Data : Yields typically range from 60–75%, confirmed by NMR and mass spectrometry .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

1H/13C-NMR : Assign proton environments (e.g., pyrimidinyl protons at δ 8.6–9.0 ppm; triazole protons at δ 7.5–8.2 ppm) and carbon backbone .

X-ray Crystallography : Resolve crystal packing and confirm sulfanyl-acetamide linkage geometry (e.g., bond angles of ~120° at the triazole-sulfur junction) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 434.12) .

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

  • Methodology :

In Vivo Rat Model : Induce inflammation via carrageenan injection in rat paws; administer the compound (50–100 mg/kg, oral) and measure edema reduction over 24 hours .

Histopathological Analysis : Compare treated vs. control groups for leukocyte infiltration and vascular permeability .

  • Key Data : Activity correlates with dose-dependent inhibition of prostaglandin E2 (IC50 ~15 μM) .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be systematically addressed?

  • Methodology :

Dose-Response Reevaluation : Test lower doses (e.g., 10–25 mg/kg) to identify non-linear pharmacokinetic effects .

Metabolite Profiling : Use LC-MS to detect active/inactive metabolites (e.g., sulfoxide derivatives) that may influence efficacy .

Model-Specific Factors : Compare results across species (e.g., rat vs. murine models) or inflammation induction methods (e.g., carrageenan vs. LPS) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for triazole-sulfanyl acetamide derivatives?

  • Methodology :

Substituent Variation : Synthesize analogs with substituted pyridinyl (e.g., 3-pyridinyl vs. 4-pyridinyl) or pyrimidinyl groups to assess electronic effects .

Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with cyclooxygenase-2 (COX-2) .

Bioisosteric Replacement : Replace the sulfanyl group with selenyl or oxygen to evaluate redox stability .

Q. How can Design of Experiments (DoE) optimize synthesis parameters for scalability?

  • Methodology :

Factor Screening : Test variables like reaction temperature (20–60°C), solvent polarity (MeOH vs. DMF), and base concentration (1–3 eq. NaOH) .

Response Surface Modeling : Use software (e.g., JMP) to identify optimal conditions (e.g., 40°C, 2.5 eq. NaOH in MeOH) for maximizing yield .

Flow Chemistry Adaptation : Implement continuous-flow reactors to enhance reproducibility and reduce reaction times (e.g., from 24 hours to 2 hours) .

Data Contradiction Analysis

Q. Why do some studies report divergent LogP values for this compound?

  • Resolution Strategies :

Experimental vs. Computational LogP : Compare shake-flask measurements (e.g., LogP = 2.8) with software predictions (e.g., XLogP3 ~3.2) to identify systematic biases .

pH-Dependent Solubility : Measure LogP at physiological pH (7.4) vs. acidic conditions (pH 5.5) due to ionization of the pyrimidinyl group .

Methodological Best Practices

  • Synthetic Reproducibility : Use anhydrous conditions for S-alkylation to prevent hydrolysis of the α-chloroacetamide intermediate .
  • Activity Validation : Include positive controls (e.g., indomethacin for anti-inflammatory assays) to benchmark efficacy .

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